

Application Note & Protocol: Quantification of Rosmadial using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Rosmadial	
Cat. No.:	B15390024	Get Quote

Introduction

Rosmadial is a naturally occurring diterpene found in various plant species, most notably in rosemary (Rosmarinus officinalis)[1]. It is recognized for its significant antioxidant properties, which contribute to the overall biological activity of rosemary extracts[2]. As a potent antioxidant, Rosmadial plays a role in neutralizing free radicals, thereby reducing oxidative stress and cellular damage[1]. This activity is crucial for its potential therapeutic applications in managing chronic diseases[1]. The accurate quantification of Rosmadial in plant extracts and finished products is therefore essential for quality control, standardization, and further research into its pharmacological effects.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Rosmadial**. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of **Rosmadial**. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile, both acidified with formic acid to ensure good peak



shape and resolution. Quantification is performed by comparing the peak area of **Rosmadial** in a sample to a calibration curve generated from a certified reference standard.

Materials and Reagents

- Rosmadial certified reference standard (>98% purity)
- · HPLC grade acetonitrile
- · HPLC grade water
- Formic acid (analytical grade)
- Methanol (analytical grade)
- Syringe filters (0.45 μm, PTFE or nylon)
- Plant material (e.g., dried rosemary leaves) or extract

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler
 - Column oven
 - Photodiode Array (PDA) or UV-Vis detector
- Analytical balance
- Ultrasonic bath
- Centrifuge
- · Vortex mixer



· Pipettes and general laboratory glassware

Experimental ProtocolsPreparation of Standard Solutions

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Rosmadial** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 100 μg/mL (e.g., 1, 5, 10, 25, 50, and 100 μg/mL). These solutions are used to construct the calibration curve.

Sample Preparation from Plant Material

- Extraction:
 - Weigh 1.0 g of finely powdered, dried plant material into a centrifuge tube.
 - Add 20 mL of methanol.
 - Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully transfer the supernatant to a clean flask.
 - Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.
 - Combine the supernatants.
- Filtration: Filter the combined extract through a 0.45 μm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions



The following HPLC parameters are recommended for the analysis of Rosmadial:

Parameter	Value
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	280 nm

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0	80	20
25	20	80
30	20	80
31	80	20
40	80	20

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)[3][4][5].

Linearity



The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity of Rosmadial Quantification

Concentration (µg/mL)	Mean Peak Area (n=3)
1	Estimated Value
5	Estimated Value
10	Estimated Value
25	Estimated Value
50	Estimated Value
100	Estimated Value
Correlation Coefficient (r²)	> 0.999

(Note: Specific peak area values would be determined experimentally.)

Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (25 μ g/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

Table 3: Intra-day and Inter-day Precision

Parameter	Intra-day (n=6)	Inter-day (n=3)
Mean Concentration (μg/mL)	Estimated Value	Estimated Value
Standard Deviation	Estimated Value	Estimated Value
Relative Standard Deviation (%RSD)	< 2%	< 2%



(Note: Specific values would be determined experimentally.)

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **Rosmadial** standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the original concentration). The recovery was calculated based on the difference between the measured and the theoretical concentrations.

Table 4: Accuracy (Recovery) of Rosmadial

Spiked Level	Amount Added (µg/mL)	Amount Found (μg/mL)	Recovery (%)	%RSD (n=3)
80%	Value	Value	98 - 102	< 2%
100%	Value	Value	98 - 102	< 2%
120%	Value	Value	98 - 102	< 2%

(Note: Specific values would be determined experimentally.)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was defined as S/N = 3, and the LOQ was defined as S/N = 10.

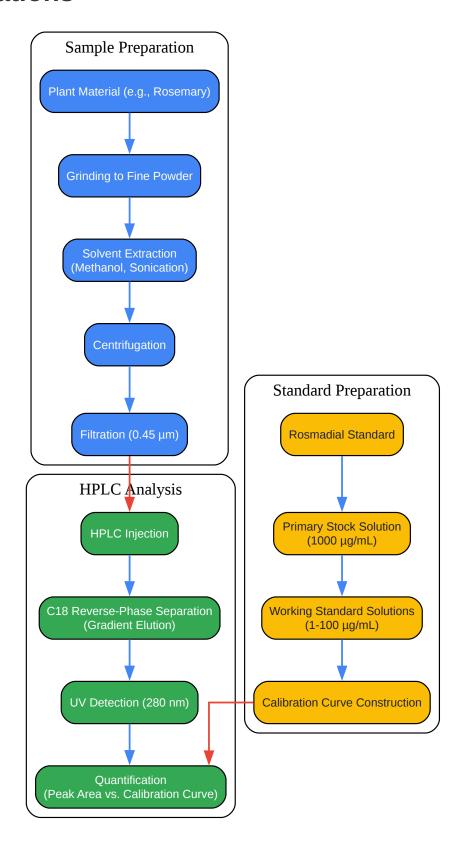
Table 5: LOD and LOQ

Parameter	Value (μg/mL)
LOD	Estimated Value (e.g., ~0.1 μg/mL)
LOQ	Estimated Value (e.g., ~0.3 μg/mL)

(Note: Specific values would be determined experimentally.)



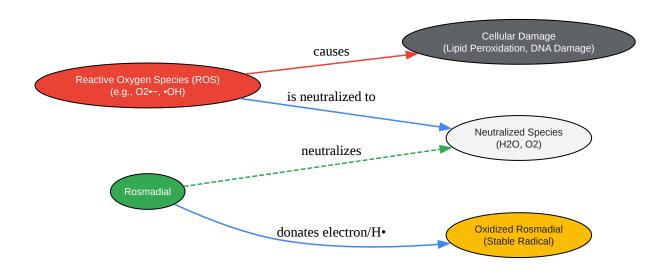
Visualizations



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Caption: Experimental workflow for **Rosmadial** quantification.



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Caption: Antioxidant mechanism of Rosmadial.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of **Rosmadial** in plant extracts. The method validation demonstrates its suitability for routine quality control and research purposes. The provided protocols for sample and standard preparation, along with the detailed chromatographic conditions, offer a comprehensive guide for the analysis of this important bioactive diterpene.

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